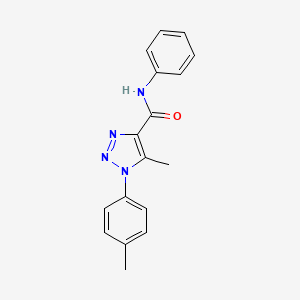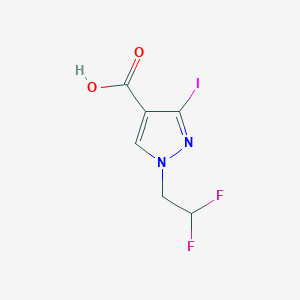![molecular formula C10H14N2O2S B2449242 1-(3-羟丙基)-4-硫代-3,4,6,7-四氢-1H-环戊[d]嘧啶-2(5H)-酮 CAS No. 501662-86-8](/img/structure/B2449242.png)
1-(3-羟丙基)-4-硫代-3,4,6,7-四氢-1H-环戊[d]嘧啶-2(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.29. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗增殖剂在癌症研究中的应用
该化合物已被探索其作为抗增殖剂的潜力,特别是在B 细胞恶性肿瘤的背景下。 该化合物的衍生物已被证明有望成为布鲁顿酪氨酸激酶 (BTK) 的可逆抑制剂,这在治疗套细胞淋巴瘤 (MCL) 和其他与 B 细胞相关的癌症中具有重要意义 。 这些抑制剂可以通过 caspase 3 介导的凋亡途径破坏癌细胞增殖并诱导凋亡 。
自身免疫性疾病治疗
BTK 的抑制不仅有利于癌症治疗,也有利于治疗自身免疫性疾病。BTK 在 B 细胞受体信号传导中起着至关重要的作用,这与自身免疫性疾病的发病机制有关。 通过调节这条途径,该化合物的衍生物可以为自身免疫性疾病提供治疗策略 。
线粒体功能障碍研究
该化合物的一些衍生物已被证明可以以剂量依赖性方式特异性地扰乱线粒体膜电位并增加活性氧的水平 。 这种特性可用于研究线粒体功能障碍,线粒体功能障碍是各种代谢和退行性疾病,以及癌症和衰老的一个特征。
新型有机化合物的合成
该化合物的结构特征使其成为合成新型有机化合物的有价值的前体。 其反应位点允许进行各种化学修饰,从而能够创建具有潜在药理活性的多种衍生物 。
抗菌和抗真菌应用
该化合物的结构类似物已显示出显著的抗菌和抗真菌活性 。 这些特性可用于开发新型抗生素和抗真菌剂,以解决日益严重的抗生素耐药性问题。
原生动物杀灭活性
含有 3-氨基-2-羟丙基的衍生物已显示出很高的原生动物杀灭活性,这在治疗由原生动物引起的疾病中很有价值 。 这可能导致开发治疗疟疾和阿米巴病等感染的新方法。
AKT 激酶抑制用于癌症治疗
一些衍生物已被确定为 AKT 激酶的有效抑制剂,AKT 激酶在癌细胞存活和增殖中起着关键作用 。 这些抑制剂可以开发成有效的癌症治疗药物,特别是对于依赖 AKT 信号传导才能生长的肿瘤。
抗纤维化活性
某些衍生物已被鼓励进一步研究其抗纤维化活性 。 这与纤维化等疾病特别相关,在这些疾病中,病理性瘢痕导致器官功能障碍。
吡唑衍生物合成
属性
IUPAC Name |
1-(3-hydroxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-6-2-5-12-8-4-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKTWFHYVYTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)
![2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2449164.png)
![2-[(HYDRAZINECARBONYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2449166.png)



![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)

![N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B2449175.png)

![2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2449180.png)

